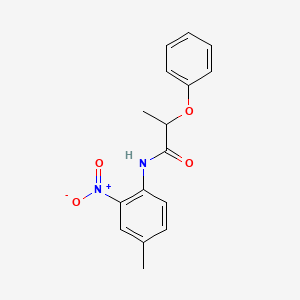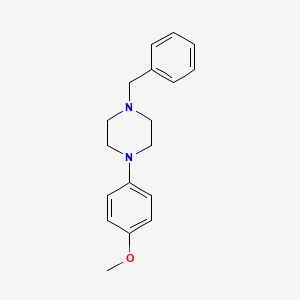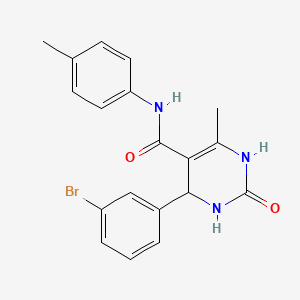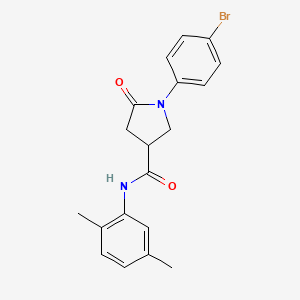
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide, also known as MNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPP is a synthetic compound that belongs to the class of amides and is primarily used in research and development.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects on the body. For example, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has also been found to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has several advantages for use in laboratory experiments. For example, it is a stable compound that can be easily synthesized and purified. N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide also exhibits specific properties that make it useful for certain experiments. However, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide-based drugs for the treatment of various diseases such as arthritis and cancer. Another area of interest is the development of new pesticides based on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide. Finally, there is also potential for the development of new materials and polymers based on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide involves the reaction of 4-methyl-2-nitroaniline with 2-phenoxypropanoyl chloride in the presence of a base. The reaction results in the formation of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide, which is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been used as a precursor for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-9-14(15(10-11)18(20)21)17-16(19)12(2)22-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBVUSAHPLUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
